[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate
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Overview
Description
[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxazole ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The furan-2-carboxylate moiety is then introduced via esterification reactions. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications .
Scientific Research Applications
Chemistry
In chemistry, [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound has shown promise due to its potential bioactivity. It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways. Its structural features make it a candidate for anti-inflammatory, antimicrobial, and anticancer studies .
Industry
In the industrial sector, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxazole and furan rings can participate in hydrogen bonding and π-π interactions, facilitating its binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone: This compound shares the dimethoxyphenyl and furan moieties but differs in the presence of a dihydroquinoline ring instead of an oxazole ring.
3,4-Dimethoxyphenylacetonitrile: This simpler compound contains the dimethoxyphenyl group but lacks the oxazole and furan rings, making it less complex and versatile.
Uniqueness
The uniqueness of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate lies in its combination of functional groups, which confer a high degree of reactivity and potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a valuable scaffold in synthetic and medicinal chemistry .
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-20-13-6-5-11(8-16(13)21-2)15-9-12(18-24-15)10-23-17(19)14-4-3-7-22-14/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZARBYIMDFGVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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